3-ethyl-4-[(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)methyl]-1H-1,2,4-triazol-5-one
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Overview
Description
5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a complex organic compound belonging to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Tetrazole: A compound with four nitrogen atoms in the ring, also known for its biological activity.
Uniqueness
5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual triazole rings make it particularly interesting for research in various fields .
Properties
Molecular Formula |
C9H14N6O2 |
---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
3-ethyl-4-[(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)methyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H14N6O2/c1-3-6-10-12-8(16)14(6)5-15-7(4-2)11-13-9(15)17/h3-5H2,1-2H3,(H,12,16)(H,13,17) |
InChI Key |
QHUAPXNQFIWSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)N1CN2C(=NNC2=O)CC |
Origin of Product |
United States |
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